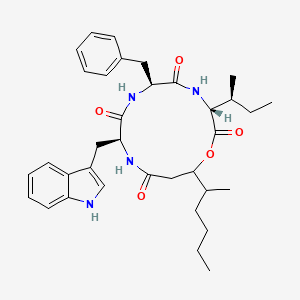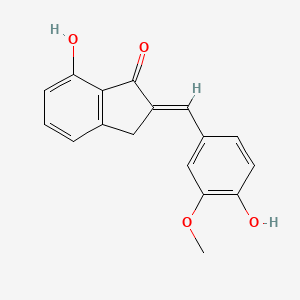
Tnf-|A-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tnf-|A-IN-10 is a compound that acts as an inhibitor of tumor necrosis factor alpha (TNF-α), a pro-inflammatory cytokine involved in various immune responses. TNF-α plays a crucial role in the pathogenesis of several immune-mediated inflammatory diseases, such as rheumatoid arthritis, Crohn’s disease, and psoriasis . By inhibiting TNF-α, this compound has the potential to modulate inflammatory responses and provide therapeutic benefits in these conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tnf-|A-IN-10 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of the intermediate with a suitable reagent under specific reaction conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Tnf-|A-IN-10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Tnf-|A-IN-10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of TNF-α inhibition and to develop new inhibitors with improved efficacy . In biology, this compound is employed to investigate the role of TNF-α in various cellular processes, such as apoptosis, cell proliferation, and differentiation . In medicine, it has potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain types of cancer . In industry, this compound is used in the development of new drugs and as a reference compound in quality control and assay development .
Wirkmechanismus
Tnf-|A-IN-10 exerts its effects by binding to TNF-α and preventing its interaction with its receptors, TNFR1 and TNFR2 . This inhibition blocks the downstream signaling pathways that lead to inflammation, cell proliferation, and apoptosis. The molecular targets of this compound include the TNF-α trimer and its receptors, which are involved in the activation of various signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway . By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Tnf-|A-IN-10 include other TNF-α inhibitors such as infliximab, adalimumab, etanercept, and certolizumab . These compounds also target TNF-α and are used in the treatment of inflammatory diseases.
Uniqueness of this compound: this compound is unique in its specific binding affinity and selectivity for TNF-α. Unlike some other TNF-α inhibitors, this compound has been shown to have a higher potency and longer duration of action . Additionally, it exhibits fewer side effects and a better safety profile, making it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C17H14O4 |
|---|---|
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
(2E)-7-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C17H14O4/c1-21-15-8-10(5-6-13(15)18)7-12-9-11-3-2-4-14(19)16(11)17(12)20/h2-8,18-19H,9H2,1H3/b12-7+ |
InChI-Schlüssel |
WRJDQGQOOTVPAR-KPKJPENVSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/2\CC3=C(C2=O)C(=CC=C3)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2CC3=C(C2=O)C(=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


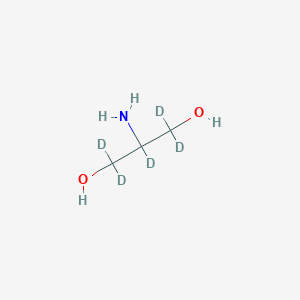


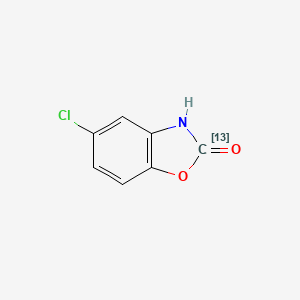

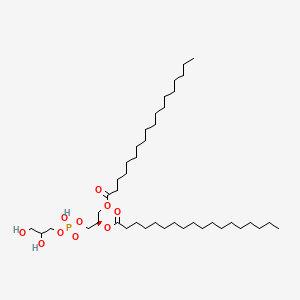
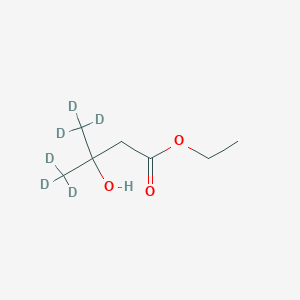

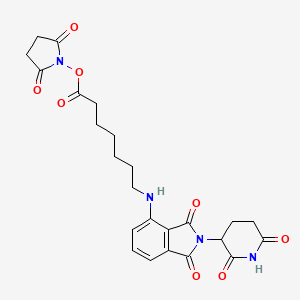
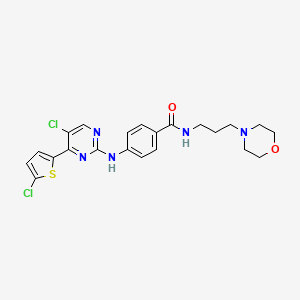
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)

![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
